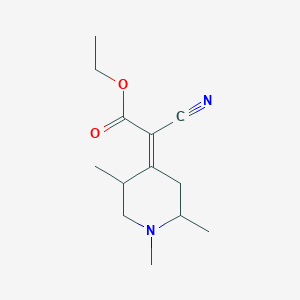![molecular formula C19H22N4O3S2 B2663652 4-(N,N-diethylsulfamoyl)-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzamide CAS No. 1021078-74-9](/img/structure/B2663652.png)
4-(N,N-diethylsulfamoyl)-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-diethylsulfamoyl)-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C19H22N4O3S2 and its molecular weight is 418.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Antimicrobial Activities
The synthesis of novel pyridine and fused pyridine derivatives, including the compound , has been explored for their potential antimicrobial and antioxidant activities. These compounds have shown moderate to good binding energies on target proteins during in silico molecular docking screenings, indicating their potential as effective antimicrobial agents. The detailed synthesis and the biological activities of these derivatives suggest their significance in developing new therapeutic agents (E. M. Flefel et al., 2018).
Synthesis of Heterocyclic Compounds
Another area of application involves the synthesis of novel heterocyclic compounds, including pyrazolopyrimidines, which have demonstrated antioxidant, antitumor, and antimicrobial activities. The chemical behavior of specific enaminones toward active methylene reagents, leading to the formation of pyrazolopyridine derivatives, highlights the versatility of these compounds in pharmaceutical research. The synthesized compounds were evaluated for their biological activities, showcasing their potential in anticancer and antimicrobial therapies (M. El‐Borai et al., 2013).
Insecticidal Agents
Research has also focused on the synthesis of bioactive sulfonamide thiazole derivatives incorporating the compound of interest for use as potential insecticidal agents. These compounds were tested against the cotton leafworm, Spodoptera littoralis, and showed potent toxic effects, indicating their potential application in agricultural pest control. The study provides insights into the structural requirements for insecticidal activity, contributing to the development of new agents for pest management (Nanees N. Soliman et al., 2020).
Antisecretory Agents
The compound has also been explored for its potential as an antisecretory agent, particularly in the context of (H+,K+)-ATPase inhibitors. Research in this area has aimed to develop compounds with high inhibitory activity against gastric acid secretion while maintaining stability under physiological conditions. This research holds promise for the development of new treatments for conditions related to excessive acid secretion (R. Ife et al., 1989).
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-5-23(6-2)28(25,26)15-9-7-14(8-10-15)18(24)22-19-21-17-16(27-19)12(3)11-13(4)20-17/h7-11H,5-6H2,1-4H3,(H,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFRHWIDRDAWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
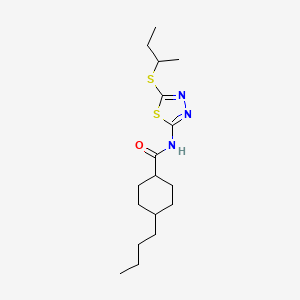
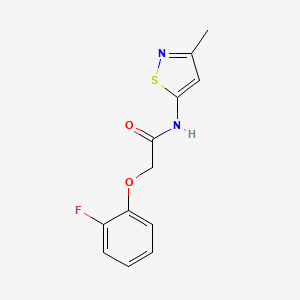
![1-[3,3-Dimethyl-2-(thiophen-2-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2663572.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2663573.png)
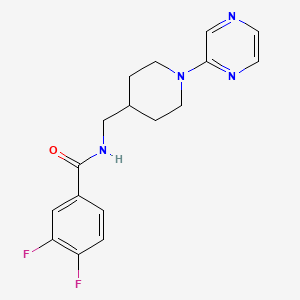
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2663576.png)
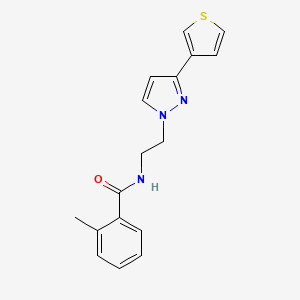
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2663579.png)
![6-amino-N-(3-cyanophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B2663580.png)

![(E)-3-(2-chlorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2663582.png)
![ethyl 4-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2663585.png)
